N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide -

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide

Catalog Number: EVT-3741732
CAS Number:
Molecular Formula: C23H21NO3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

  • Compound Description: This compound serves as a key starting material in the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. []
  • Relevance: This compound shares the core N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure with the target compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide. The difference lies in the substituent on the nitrogen atom, where the target compound has a 2-(2-phenylethyl)benzamide group, while this compound has a 4-nitrobenzenesulfonamide group. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

  • Compound Description: This group of compounds was synthesized and investigated for their bacterial biofilm inhibition and cytotoxicity. Some derivatives, specifically 5f and 5e, displayed promising biofilm inhibitory activity against Escherichia coli and Bacillus subtilis. []
  • Relevance: These compounds share a common structural framework with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide, featuring the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety. The variation lies in the substituent on the nitrogen atom, with these compounds containing an alkyl/aralkyl-4-nitrobenzenesulfonamide group while the target compound has a 2-(2-phenylethyl)benzamide group. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound is the parent molecule in a series of synthesized N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and showed good inhibitory activity against both Gram-positive and Gram-negative bacterial strains compared to the standard Ciprofloxacin. []
  • Relevance: This compound exhibits structural similarity to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide, possessing the same N-(2,3-dihydro-1,4-benzodioxin-6-yl) core. The structural difference is the substituent on the nitrogen atom: a 4-methylbenzenesulfonamide group in this compound versus a 2-(2-phenylethyl)benzamide group in the target compound. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

  • Compound Description: This series of compounds was synthesized and evaluated as potential acetylcholinesterase inhibitors. The benzodioxane ring system within these compounds is known for its various biological activities, including antioxidant, anti-hepatotoxic, and anti-inflammatory properties. []
  • Relevance: Structurally, these compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl) unit with the target compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide. The difference arises from the substituent attached to the nitrogen atom, where these compounds have an alkyl/aralkyl-4-methylbenzenesulfonamide group while the target compound possesses a 2-(2-phenylethyl)benzamide group. []

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

  • Compound Description: This class of compounds was synthesized and assessed for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. The research revealed that these compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme. []
  • Relevance: While these compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl core with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide, they differ in the linker and the terminal group. The target compound has a benzamide directly linked to the core structure, while these compounds have a phenylsulfonyl aminoacetamide linker connecting to various substituted phenyl groups. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of newly synthesized compounds was investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). The study demonstrated that most of the compounds showed significant inhibitory activity against yeast α-glucosidase and weak activity against AChE. []
  • Relevance: These compounds are structurally analogous to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide, sharing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The distinction lies in the linker and terminal group, where these compounds have a (4-methylphenyl)sulfonyl aminoacetamide linker connecting to various substituted phenyl groups, unlike the directly linked benzamide in the target compound. []
  • Compound Description: This collection of compounds, synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine, was evaluated for its antimicrobial and antifungal activities, alongside their hemolytic activity. The study found that some of these compounds demonstrated promising antibacterial and antifungal potential, particularly the compound 2-[amino]-N-(3,5-dimethylphenyl)acetamide, which exhibited good antimicrobial potential with low hemolytic activity. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

  • Compound Description: This group of novel compounds was synthesized and investigated as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some compounds within this series displayed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes. []

N-substituted 1-(2,3-dihydro-1, 4-benzodioxin-2-yl)methylamine derivatives

  • Compound Description: This series of compounds was developed as potential atypical antipsychotic agents, exhibiting D2 antagonist/5-HT1A partial agonist activity. Through optimization of in vitro receptor binding and in vivo activity in rodent models of psychosis, compound 24 emerged with a promising profile, showing good affinities for human D2, D3, and 5-HT1A receptors while displaying significantly less affinity for human alpha(1) adrenoceptors and rat H(1) and muscarinic receptors. []

2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid

  • Compound Description: This compound, part of a series of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, showed promising anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced rat paw edema assay. []
  • Relevance: This compound is structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide, sharing the 2,3-dihydro-1,4-benzodioxin core. The key difference lies in the substituent at the 6-position of the benzodioxin ring: an acetic acid group in this compound versus a 2-(2-phenylethyl)benzamide group in the target compound. []

Properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethyl)benzamide

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C23H21NO3/c25-23(24-19-12-13-21-22(16-19)27-15-14-26-21)20-9-5-4-8-18(20)11-10-17-6-2-1-3-7-17/h1-9,12-13,16H,10-11,14-15H2,(H,24,25)

InChI Key

WGAVYYNTWUUTGP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.